2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine
Description
2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine is a substituted furan derivative with a brominated aromatic ring and an N-methyl ethylamine side chain. The dibromofuran moiety likely contributes to electrophilic reactivity and halogen bonding, while the ethylamine group may enhance solubility or enable interactions with biological targets.
Properties
Molecular Formula |
C7H9Br2NO |
|---|---|
Molecular Weight |
282.96 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H9Br2NO/c1-10-3-2-5-4-6(8)7(9)11-5/h4,10H,2-3H2,1H3 |
InChI Key |
OYMIOQMHLBIQDA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(O1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of 4,5-Dibromofuran Core
The dibromination of furan rings is a well-documented reaction. The typical approach involves direct electrophilic bromination of furan or a substituted furan using bromine (Br2) or brominating agents under controlled conditions to achieve selective dibromination at the 4 and 5 positions.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Furan or 2-substituted furan | Starting material | Purity >85% recommended for selectivity |
| 2 | Bromine (Br2), solvent (e.g., CCl4 or CH2Cl2), low temperature | Electrophilic dibromination at 4,5-positions | Control temperature to avoid polybromination |
| 3 | Workup with aqueous sodium bisulfite or sodium thiosulfate | Quenching excess bromine | Prevents overbromination and side reactions |
This method yields 4,5-dibromofuran with high regioselectivity and purity, which serves as the key intermediate for further functionalization.
Introduction of the N-methylethan-1-amine Side Chain
Two main synthetic routes are reported for attaching the N-methylethan-1-amine moiety to the dibromofuran ring:
Nucleophilic Substitution via Halomethyl Intermediate
- Step 1: Conversion of 4,5-dibromofuran to 2-(bromomethyl)-4,5-dibromofuran by selective bromomethylation at the 2-position.
- Step 2: Nucleophilic substitution of the bromomethyl group by N-methylethan-1-amine under basic or neutral conditions.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4,5-Dibromofuran + bromomethylation agent (e.g., NBS) | Formation of 2-(bromomethyl)-4,5-dibromofuran | Control stoichiometry to avoid dibromomethylation |
| 2 | N-methylethan-1-amine, solvent (e.g., ethanol), mild heating | Nucleophilic substitution to form target amine | Excess amine can drive reaction to completion |
This approach benefits from the availability of bromomethylated intermediates and relatively mild reaction conditions.
Reductive Amination of 2-Formyl-4,5-dibromofuran
- Step 1: Oxidation of 4,5-dibromofuran to 2-formyl-4,5-dibromofuran (aldehyde formation).
- Step 2: Reductive amination with N-methylamine or N-methylethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4,5-Dibromofuran + oxidizing agent (e.g., SeO2) | 2-Formyl-4,5-dibromofuran | Aldehyde intermediate formation |
| 2 | N-methylethan-1-amine + NaBH3CN, methanol, room temp | Reductive amination to target amine | Mild conditions preserve dibromo substituents |
This method allows direct formation of the amine substituent with high regioselectivity and avoids halomethyl intermediates.
Experimental Data and Analytical Characterization
The synthesized 2-(4,5-dibromofuran-2-yl)-N-methylethan-1-amine is characterized by:
| Analysis Type | Data / Observation | Interpretation |
|---|---|---|
| NMR Spectroscopy | ^1H NMR: Signals consistent with furan protons, methylene, and N-methyl protons | Confirms substitution pattern and amine presence |
| Mass Spectrometry | Molecular ion peak at m/z ~283 (M+), consistent with C7H9Br2NO | Confirms molecular weight and dibromo substitution |
| Elemental Analysis | C, H, N content matches calculated values | Purity and correct stoichiometry confirmed |
| Melting Point | Reported melting point consistent with literature values | Confirms compound identity and purity |
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrophilic dibromination + bromomethylation + nucleophilic substitution | Furan → 4,5-dibromofuran → bromomethyl derivative | Br2, NBS, N-methylethan-1-amine, mild heating | Straightforward, well-established | Requires multiple steps, possible side reactions |
| Electrophilic dibromination + oxidation + reductive amination | Furan → 4,5-dibromofuran → 2-formyl derivative | Br2, SeO2, N-methylethan-1-amine, NaBH3CN | Direct amine installation, fewer steps | Requires careful control of oxidation |
Chemical Reactions Analysis
Amine Functional Group Reactivity
The secondary amine group exhibits nucleophilic character, enabling participation in classic amine reactions:
Acylation Reactions
-
Mechanism : Reacts with acyl chlorides or anhydrides to form tertiary amides under mild conditions (RT to 60°C) via nucleophilic substitution .
Example :Conditions: Pyridine or DMAP as base, dichloromethane solvent.
Quaternary Ammonium Salt Formation
-
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under forcing conditions (reflux in THF) . Steric hindrance from the furan and methyl groups may limit over-alkylation.
Example :Conditions: Excess alkyl halide, Hünig’s base to scavenge HI .
Furan Ring Reactivity
The dibrominated furan core undergoes electrophilic and coupling reactions:
Nucleophilic Aromatic Substitution (SNAr)
-
Bromine substituents at positions 4 and 5 activate the furan ring for SNAr at position 2 (para to bromines) under basic conditions .
Example :Conditions: Aqueous NaOH, 80–100°C.
Cross-Coupling Reactions
Hofmann Elimination
-
After alkylation to a quaternary ammonium salt, heating with Ag₂O induces elimination to form alkenes :
Conditions: Aqueous NaOH, reflux.
Oxidative Pathways
-
Secondary amines resist oxidation, but strong oxidants (e.g., KMnO₄) may cleave the C–N bond, yielding aldehydes or ketones .
Mechanistic Considerations
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Points of Comparison
Core Aromatic Systems The dibromofuran core in the target compound is distinct from the chlorophenyl (compound 8 ) and indole (N-methyltryptamine ) systems. Compound 13 shares the dibromofuran moiety but replaces the ethylamine with a methanone group, drastically altering polarity and reactivity.
In contrast, compound 13 contains a methanone group, which may limit solubility but enhance stability under acidic conditions.
Compound 13 required Friedel-Crafts acylation (60% yield), highlighting the challenge of introducing ketones to electron-deficient furans.
Physical Properties Compound 13 has a melting point of 107–109°C , likely due to hydrogen bonding from the hydroxy group. The target compound’s melting point is unreported but may be lower due to the flexible ethylamine chain. N-Methyltryptamine melts at 87–89°C, reflecting weaker intermolecular forces in non-halogenated systems.
Research Implications and Limitations
- Pharmacological Potential: The dibromofuran-ethylamine scaffold may mimic bioactive amines (e.g., serotonin analogs) but with altered receptor affinity due to bromine’s steric and electronic effects.
- Material Science : Brominated furans are precursors for flame retardants or conductive polymers, but the ethylamine group’s impact on these applications remains unexplored.
- Data Gaps : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the evidence, necessitating further study.
Biological Activity
The compound 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine , also known as 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine , is a synthetic derivative of furan. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
- IUPAC Name : 1-(4,5-dibromofuran-2-yl)-N-methylmethanamine
- Molecular Formula : C6H7Br2NO
- Molecular Weight : 232.93 g/mol
- Purity : 95% (commercially available) .
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of bromine substituents on the furan ring enhances its reactivity and potential for biological interactions. The amine group may facilitate binding to receptor sites or enzymes, leading to alterations in biochemical pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of furan derivatives, including those with bromine substitutions. The mechanism often involves:
- Inhibition of cell proliferation : Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
Neuroprotective Effects
Research indicates that certain furan derivatives exhibit neuroprotective properties. These effects may be attributed to:
- Antioxidant activity : The structure allows for scavenging free radicals, thereby protecting neuronal cells from oxidative stress.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several brominated furan derivatives on MCF-7 cells. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 12 | T47D |
| This compound | ~15 | MCF-7 |
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of furan derivatives against oxidative stress in neuronal cells. The study found that these compounds could reduce cell death induced by reactive oxygen species (ROS), suggesting a protective role against neurodegeneration .
Toxicity and Safety Profile
While exploring the biological activity, it is critical to consider the toxicity profile of this compound. Preliminary assessments indicate that:
Q & A
Q. What are the established synthetic routes for 2-(4,5-Dibromofuran-2-yl)-N-methylethan-1-amine, and what key reaction conditions are involved?
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, deprotection, and purification. For example, analogs with similar substituents (e.g., piperidinyl or benzyl groups) are synthesized using HCl/MeOH for salt formation, Et3N as a base, and DMF as a solvent. Critical steps include converting intermediates to free bases via neutralization and isolating products using column chromatography . Yield optimization often depends on stoichiometric control of brominated furan precursors and reaction temperature (e.g., 0°C for sensitive intermediates) .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). For example, <sup>1</sup>H NMR signals for methyl groups (δ ~2.46 ppm) and brominated furan protons (δ ~7.3–7.5 ppm) are key identifiers. MS (ESI) data showing [M+H]<sup>+</sup> peaks (e.g., m/z 283.1 for analogs) and HRMS matching theoretical values (e.g., ±0.0005 Da) confirm molecular formulas .
Q. What purification techniques are effective for isolating this compound?
Flash chromatography with toluene/acetone (4:1) or reverse-phase HPLC is commonly used. For analogs, HCl salt formation followed by free-base conversion (using Na2CO3 or Et3N) improves crystallinity. Solvent selection (e.g., EtOAC for extraction) and drying over MgSO4 are critical for purity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties or reactivity of this compound?
Hybrid DFT functionals (e.g., B3LYP) incorporating exact-exchange terms can model bromine’s electron-withdrawing effects on the furan ring. Calculations on bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential surfaces help predict sites for electrophilic/nucleophilic attack. Benchmarking against experimental thermochemical data (e.g., atomization energies) ensures accuracy .
Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?
Discrepancies between predicted and observed NMR/IR peaks can arise from dynamic effects (e.g., rotamers) or crystal packing. Single-crystal X-ray diffraction (using SHELX software) provides definitive structural validation. For ambiguous cases, isotopic labeling (e.g., <sup>13</sup>C) or 2D NMR (COSY, HSQC) clarifies connectivity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies require synthesizing analogs with varied substituents (e.g., replacing bromine with chlorine or modifying the ethylamine chain). Biological assays (e.g., GPCR modulation, enzyme inhibition) combined with computational docking (using crystallographic data from analogs like PRMT inhibitors) identify critical pharmacophores. Dose-response curves and selectivity profiling against off-target receptors refine SAR .
Q. What computational approaches analyze bromine substituent effects on the furan ring’s electronic structure?
Natural Bond Orbital (NBO) analysis within DFT frameworks quantifies hyperconjugative interactions between bromine lone pairs and the furan π-system. Comparative studies of dibromo vs. monobromo analogs reveal steric and electronic contributions to reactivity. Charge density maps (AIM analysis) further differentiate covalent vs. ionic bonding .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
